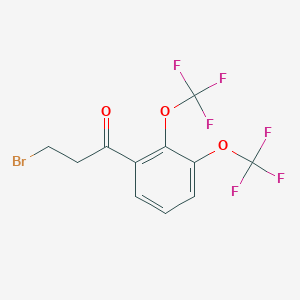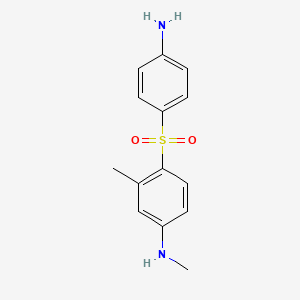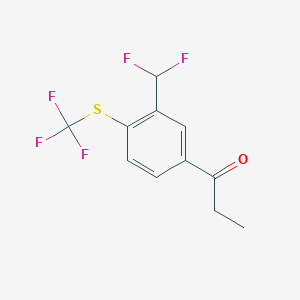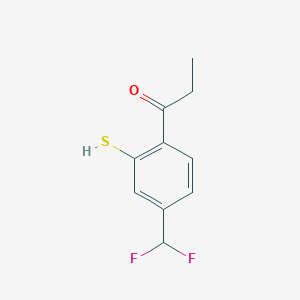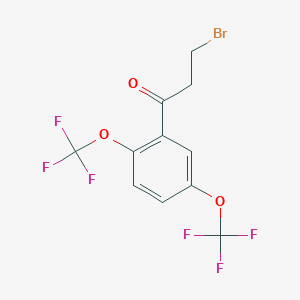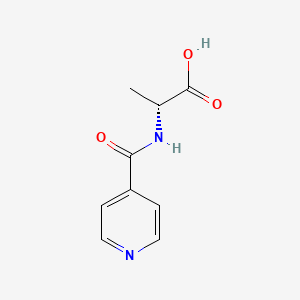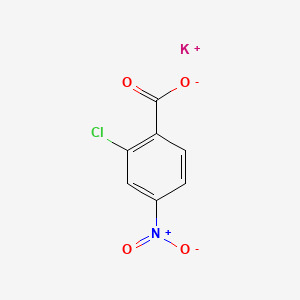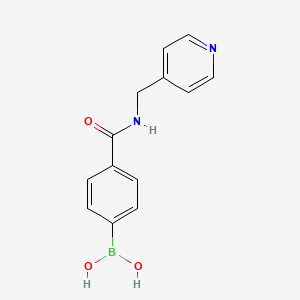
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-4-ylmethyl carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyridin-4-ylmethyl Carbamoyl Intermediate: This step involves the reaction of pyridine-4-carboxaldehyde with an amine to form the corresponding imine, which is then reduced to the pyridin-4-ylmethyl amine.
Coupling with Phenylboronic Acid: The pyridin-4-ylmethyl amine is then coupled with phenylboronic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Pyridin-4-ylmethyl amine derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is crucial for its use as an enzyme inhibitor in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-4-yl)phenylboronic acid: Similar structure but lacks the carbamoyl group.
Phenylboronic acid: Lacks the pyridin-4-ylmethyl carbamoyl group.
4-(Bromomethyl)phenylboronic acid: Contains a bromomethyl group instead of the pyridin-4-ylmethyl carbamoyl group.
Uniqueness
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and pyridin-4-ylmethyl carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H13BN2O3 |
|---|---|
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
[4-(pyridin-4-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-5-7-15-8-6-10)11-1-3-12(4-2-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
Clé InChI |
UDVWTSFDWMBXCG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




